ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)9-12-14(21)19-8-7-17-16(19)24-12/h3-6,12H,2,7-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEFSQHAMBBYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N3CCN=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, featuring an imidazo[2,1-b]thiazole core, suggests various applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Imidazo[2,1-b]thiazole Core : This core is known for its diverse biological activities.
- Functional Groups : The presence of ester and amide functionalities enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance:
- In Vitro Studies : A study demonstrated that derivatives of imidazo[2,1-b]thiazoles showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial effect is believed to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound's structural components suggest potential anticancer properties:
- Cell Line Studies : In vitro assays using cancer cell lines have shown that similar thiazole derivatives can induce apoptosis and inhibit cell proliferation .
- Specific Targets : Research has identified that these compounds may target specific kinases involved in cancer progression, thus offering a pathway for therapeutic development.
Toxicity Assessment
Understanding the toxicity profile is crucial for evaluating the safety of new compounds:
- Zebrafish Embryo Model : A toxicity assessment using zebrafish embryos revealed that certain derivatives exhibited low toxicity levels (20.58 mg/L), indicating their potential for further development .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Toxicity Level |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Low |
| Similar Thiazole Derivative 1 | Anticancer | 15 | Moderate |
| Similar Thiazole Derivative 2 | Antimicrobial | 10 | Low |
Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing a series of thiazole derivatives and evaluating their antimicrobial activity. The results indicated that modifications in the side chains significantly affected their efficacy against E. coli and S. aureus, highlighting the importance of structural optimization in drug design .
Study 2: Anticancer Potential
Another investigation explored the anticancer properties of imidazo[2,1-b]thiazole derivatives against various cancer cell lines. The findings revealed that these compounds could inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
a. Levamisole (Tetramisole)
- IUPAC Name : (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- Molecular Formula : C₁₁H₁₂N₂S
- Molecular Weight : 204.29–204.31 g/mol
- Key Features: Lacks the 3-oxo group and acetyl amino benzoate substituent. Contains a phenyl group at position 4.
- Pharmacology: Broad-spectrum anthelmintic and immunomodulator; inhibits alkaline phosphatase (AP) .
b. 2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid hydrochloride
- Molecular Formula : C₇H₉ClN₂O₃S
- Molecular Weight: Not explicitly stated, but estimated ~236.7 g/mol .
- Key Features :
- Shares the 3-oxo group but replaces the benzoate ester with a carboxylic acid (as hydrochloride salt).
- Applications : Pharmaceutical intermediate, suggesting utility in further derivatization .
Functionalized Derivatives
a. N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide
- Key Features :
- Implications : Thiadiazole derivatives often exhibit enhanced electron-withdrawing properties, influencing redox activity and binding to targets like aldose reductase .
b. Ethyl 2-(6-(2-(4-acetamidophenyl)-2-oxoethyl)-5-oxo-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-3-oxobutanoate
Benzoate-Containing Analogues
a. Ethyl 4-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
- Key Features: Replaces the imidazo[2,1-b]thiazole core with a benzothieno[2,3-d]pyrimidine system. Retains the ethyl benzoate group linked via a thioacetyl bridge .
- Implications: The benzothienopyrimidine core may confer distinct kinase inhibitory properties, as seen in similar structures .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility: Ethyl 4-{[...]benzoate derivatives are synthesized via condensation reactions, similar to methods used for levamisole analogues . The acetyl amino benzoate group may require multi-step functionalization, increasing synthetic complexity compared to phenyl-substituted derivatives .
- The benzoate ester may prolong half-life by resisting rapid hydrolysis .
- Structural-Activity Relationships (SAR) :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate, and how can reaction yields be optimized?
- Methodology : Begin with coupling the imidazo-thiazole core (e.g., 3-oxo-tetrahydroimidazothiazole) to the benzoate moiety via an acetyl linker. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to minimize hydrolysis . Monitor reaction progress via TLC and purify intermediates using column chromatography. Optimize yields by adjusting stoichiometry (1.2:1 molar ratio of acylating agent to benzoate) and temperature (0–5°C for activation, room temperature for coupling) .
Q. How can structural characterization of this compound be systematically validated?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify acetyl protons (δ ~2.5 ppm), aromatic protons (δ ~7.5–8.0 ppm), and imidazo-thiazole NH (δ ~10–12 ppm). Compare with analogs like 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole to confirm fused ring systems .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism, as demonstrated for 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole .
Q. What are the key functional groups influencing solubility and stability?
- Methodology : Assess solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). The ester group (ethyl benzoate) enhances lipophilicity, while the acetyl amino linker and imidazo-thiazole core contribute to hydrogen bonding. Stability studies under light, heat (40–60°C), and humidity (40–75% RH) reveal degradation pathways (e.g., ester hydrolysis) via HPLC-MS .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Methodology : Use quantum chemical calculations (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and docking studies (AutoDock Vina) to predict binding to targets like kinases or proteases. Compare with analogs such as methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxothiazolo-triazolylidene]methyl}benzoate, where methoxy groups enhance π-π stacking . Validate predictions via SAR studies by modifying substituents on the benzoate or imidazo-thiazole moieties .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Methodology :
Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin for apoptosis).
Validate target engagement : Employ SPR or ITC to measure binding affinity to proposed targets.
Compare pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding.
For example, discrepancies in anti-cancer activity between ethyl benzoate derivatives and thiazolidinone analogs (e.g., ethyl 4-{(5E)-4-oxo...}) may arise from differences in cellular uptake or metabolic activation .
Q. What strategies optimize reaction scalability while minimizing byproducts?
- Methodology :
- Flow chemistry : Implement continuous flow systems for coupling steps to enhance mixing and heat transfer.
- Catalyst screening : Test Pd/C or Cu(I) catalysts for Suzuki-Miyaura couplings (if aryl halides are intermediates) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
- Process analytical technology (PAT) : Use in-line FTIR to monitor intermediates and automate purification .
Q. How can researchers elucidate the mechanism of action in complex biological systems?
- Methodology :
- Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways.
- Chemical proteomics : Use photoaffinity probes to capture interacting proteins, followed by LC-MS/MS identification.
- In vivo models : Compare efficacy in zebrafish xenografts vs. murine models to assess translational potential.
Structural analogs like methyl 4-(2-((7-aryl-dihydroimidazo-triazolyl)thio)acetamido)benzoate have shown activity against viral proteases, suggesting a conserved mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
